molecular formula C10H17NO3 B082220 TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID CAS No. 10473-24-2

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B082220
CAS No.: 10473-24-2
M. Wt: 199.25 g/mol
InChI Key: IFYATEIGOYKKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C₁₀H₁₇NO₃. It is a derivative of cyclohexanecarboxylic acid, featuring an acetylamino group attached to the methyl group on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID typically involves the acetylation of aminomethylcyclohexanecarboxylic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor to the compound, lacking the acetylamino group.

    4-Methylcyclohexanecarboxylic acid: Similar structure but with a methyl group instead of an acetylamino group.

    N-Acetylaminomethyl-cyclohexanecarboxylic acid: Another derivative with slight structural variations

Uniqueness

TRANS-4-(ACETAMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of both the acetylamino and carboxylic acid functional groups.

Properties

IUPAC Name

4-(acetamidomethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYATEIGOYKKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146687
Record name 4-((Acetylamino)methyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10473-24-2, 20704-65-8
Record name 4-[(Acetylamino)methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10473-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Acetylamino)methyl)cyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-4-(N-Acetylaminomethyl)-1-cyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020704658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((Acetylamino)methyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(acetylamino)methyl]cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-4-(N-ACETYLAMINOMETHYL)-1-CYCLOHEXANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9BQX3B2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.